molecular formula C15H20O4 B14121133 Diethyl 2-(3,5-dimethylphenyl)malonate

Diethyl 2-(3,5-dimethylphenyl)malonate

Cat. No.: B14121133
M. Wt: 264.32 g/mol
InChI Key: CEQAUOFOTBWGSZ-UHFFFAOYSA-N
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Description

Diethyl 2-(3,5-dimethylphenyl)malonate is a malonic acid derivative where the central methylene group is substituted with a 3,5-dimethylphenyl ring and esterified with ethyl groups. This compound is widely used as a synthetic intermediate in pharmaceuticals and organic chemistry due to its versatility in alkylation and condensation reactions. The 3,5-dimethylphenyl substituent provides steric bulk and electron-donating effects, which influence reactivity and stability compared to simpler malonate esters like diethyl malonate.

For this compound, a similar approach using 3,5-dimethylbromobenzene is likely employed.

Properties

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

diethyl 2-(3,5-dimethylphenyl)propanedioate

InChI

InChI=1S/C15H20O4/c1-5-18-14(16)13(15(17)19-6-2)12-8-10(3)7-11(4)9-12/h7-9,13H,5-6H2,1-4H3

InChI Key

CEQAUOFOTBWGSZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC(=CC(=C1)C)C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Chlorination of 3,5-Dimethylbenzoic Acid

The initial step involves converting 3,5-dimethylbenzoic acid to its corresponding acyl chloride. This is typically achieved using thionyl chloride (SOCl₂) in dichloromethane (DCM) or ethyl acetate, catalyzed by dimethylformamide (DMF). The reaction proceeds as follows:

$$
\text{3,5-Dimethylbenzoic acid} + \text{SOCl}2 \xrightarrow{\text{DMF, DCM}} \text{3,5-Dimethylbenzoyl chloride} + \text{SO}2 + \text{HCl}
$$

Key conditions include stirring at room temperature for 12–24 hours, followed by solvent removal under reduced pressure. The crude acyl chloride is used directly in the next step without purification.

Condensation with Diethyl Malonate

The acyl chloride reacts with diethyl malonate in the presence of a base (e.g., triethylamine) and a Lewis acid (e.g., anhydrous MgCl₂). The base deprotonates the malonate, forming an enolate that attacks the acyl chloride. The general reaction is:

$$
\text{3,5-Dimethylbenzoyl chloride} + \text{Diethyl malonate} \xrightarrow[\text{MgCl}2]{\text{Et}3\text{N, EtOAc}} \text{this compound} + \text{HCl}
$$

Optimized Protocol

  • Solvent : Ethyl acetate or DCM.
  • Catalysts : Triethylamine (2.5 equiv) and MgCl₂ (0.5 equiv).
  • Temperature : 10–25°C with dropwise addition of acyl chloride.
  • Work-up : Sequential washes with 10% HCl, saturated NaHCO₃, and brine, followed by drying (MgSO₄) and solvent evaporation.

Purification via silica gel chromatography (petroleum ether/ethyl acetate = 20:1) yields the product as a colorless liquid.

Comparative Analysis of Methodologies

The table below summarizes key variations in reported synthetic approaches:

Parameter Method A (Patent CN102249921B) Method B (Beilstein J. Org. Chem.) Method C (Smolecule*)
Starting Material 2,3-Dimethylbenzoic acid Hexafluorobenzene 3,5-Dimethylbenzoic acid
Chlorinating Agent SOCl₂ SOCl₂
Base Triethylamine K₂CO₃ Triethylamine
Catalyst MgCl₂
Solvent Ethyl acetate DMF Ethyl acetate
Yield 93% (after chromatography) 47% (vacuum distillation) Not reported
Purity >95% (HNMR)

*Method C is included for structural comparison but excluded from primary recommendations due to source reliability concerns.

Mechanistic Insights and Side Reactions

The condensation step proceeds via enolate formation, where MgCl₂ enhances electrophilicity of the acyl chloride. Competing side reactions include:

  • Hydrolysis of Acyl Chloride : Mitigated by anhydrous conditions.
  • Self-condensation of Malonate : Controlled by slow addition of acyl chloride and low temperatures.

Scalability and Industrial Relevance

Method A’s four-step synthesis (total yield >75%) demonstrates industrial viability, requiring no specialized equipment. The avoidance of chromatography in large-scale runs reduces costs, with crude products directly used in subsequent steps. In contrast, Method B’s reliance on vacuum distillation limits scalability.

Alternative Approaches and Innovations

Microwave-Assisted Synthesis

Emerging techniques using microwave irradiation could reduce reaction times, though no studies specifically target this compound.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(3,5-dimethylphenyl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Alkylation: Monoalkylated or dialkylated malonates.

    Hydrolysis: Corresponding carboxylic acids.

    Decarboxylation: Substituted acetic acids.

Scientific Research Applications

Unfortunately, information specifically focusing on the applications of "Diethyl 2-(3,5-dimethylphenyl)malonate" is limited within the provided search results. However, the search results do provide some information regarding the uses of diethyl malonate and related compounds, along with methods for synthesizing similar compounds, which can be helpful to understand potential applications.

Synthesis and Intermediates

  • Preparation Method: The compound 2-(2,3-3,5-dimethylphenyl) diester malonate can be synthesized using 2,3-mesitylenic acid as a starting material . The process involves chlorination to form 2,3-dimethyl benzoyl chloride, followed by a reaction with diester malonate in the presence of triethylamine and Magnesium Chloride Anhydrous .
  • Intermediate Compound: 2-(2,3-dimethyl phenyl) diester malonate is an intermediate in the synthesis of 1-(2,3-dimethyl phenyl) ethanol, which is used to synthesize dexmedetomidine hydrochloride .

Applications of Diethyl Malonate

  • Medicinal Chemistry: Diethyl malonate is used in the preparation of several medicinally useful compounds, including vigabatrin, phenylbutazone, nalidixic acid, and rebamipide .
  • Pesticides: Several pesticides are produced from diethyl malonate, including sethoxydim and derivatives of 2-amino-4-chloro-6-methoxypyrimidine .

Malonate Metabolism in Bacteria

  • Bioengineering: Malonate, a three-carbon dicarboxylic acid, can serve as a building block in bioengineering applications to generate useful compounds that have an odd number of carbons . Rhodopseudomonas palustris can metabolize malonate and may be used as a biocatalyst .

Related Research

  • Cyclization Reactions: Dimethyl malonate is used in cyclization reactions .
  • DNA Analysis: Digital cell image analyses of Feulgen-stained nuclei are used to evaluate DNA density and karyometric parameters of meningiomas . The densitometric parameter SEXT, which describes nuclear DNA content, as well as the morphometric values LENG (a computer-assisted measurement of nuclear circumference), AREA (a computer-assisted measurement of nuclear area), FCON (a parameter that describes nuclear roundness), and CONC (a describing nuclear contour) .

Mechanism of Action

The mechanism of action of diethyl 2-(3,5-dimethylphenyl)malonate involves the formation of enolate ions under basic conditions. These enolate ions can undergo nucleophilic substitution reactions with alkyl halides to form alkylated products . The compound’s reactivity is primarily due to the presence of the malonate group, which stabilizes the enolate ion through resonance.

Comparison with Similar Compounds

Key Properties :

  • Electronic Effects : The electron-donating methyl groups stabilize the malonate ester, reducing the acidity of the α-hydrogens compared to electron-withdrawing substituents (e.g., Cl, F) .

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

Compound Name Substituent(s) Electronic Effects Reactivity Trends References
Diethyl 2-(3,5-dimethylphenyl)malonate 3,5-dimethylphenyl Electron-donating (inductive) Moderate α-H acidity; stable under basic conditions
Diethyl 2-(3,5-dichlorophenyl)malonate 3,5-dichlorophenyl Electron-withdrawing (Cl) Higher α-H acidity; faster alkylation/condensation
Diethyl 2-(perfluorophenyl)malonate Perfluorophenyl Strong electron-withdrawing (F) High reactivity in nucleophilic substitutions
Dimethyl 2,2-bis(3,5-dimethylphenyl)malonate Bis(3,5-dimethylphenyl) Steric hindrance + electron-donating Low reactivity due to steric bulk; stabilized crystal packing
Diethyl 2-(2-phenylacetyl)malonate Phenylacetyl Electron-withdrawing (ketone) Reactive in Michael additions; pharmaceutical applications

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F, ketones) increase α-H acidity, enhancing reactivity in deprotonation and nucleophilic reactions.
  • Steric bulk (e.g., bis(3,5-dimethylphenyl)) reduces reaction rates but improves stability and crystallinity .

Physical Properties

Compound Name Melting Point/Boiling Point* Solubility Trends Crystallinity References
This compound Not reported (inferred higher than diethyl malonate) Soluble in organic solvents (e.g., DMF, THF) Likely crystalline due to aromatic stacking
Diethyl malonate (parent compound) BP: 199°C Miscible with ethanol, ether Low crystallinity
Dimethyl 2-butyl-2-(3,5-di-tert-butyl-4-hydroxybenzyl)malonate MP: Not reported Low solubility in polar solvents due to tert-butyl groups High crystallinity with O–H⋯O hydrogen bonds
Diethyl 2-(3,5-dichlorophenyl)malonate Not reported Moderate solubility in chlorinated solvents Crystalline (analogous to dichloro derivatives)

*Note: Exact data are unavailable in evidence; trends inferred from substituent effects.

Q & A

Q. How is diethyl 2-(3,5-dimethylphenyl)malonate synthesized via alkylation of malonate enolates?

  • Methodological Answer : The synthesis involves generating the enolate ion of diethyl malonate using a strong base (e.g., NaH or t-BuOK). The enolate reacts with an electrophilic reagent, such as 3,5-dimethylbenzyl bromide, to form a carbon-carbon bond at the α-position. Subsequent hydrolysis and decarboxylation yield the substituted malonate derivative. This method is widely used for introducing aromatic substituents .

Q. What is the role of diethyl malonate derivatives in Claisen condensation reactions?

  • Methodological Answer : Diethyl malonate acts as a nucleophile in Claisen condensations. Its enolate attacks the carbonyl carbon of another ester or ketone, forming a β-ketoester intermediate. This reaction is critical for constructing polycyclic frameworks or branched structures. For example, in the synthesis of coumarin derivatives, malonate enolates facilitate cyclization via intramolecular ester coupling .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Key safety measures include:
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors (respiratory toxicity noted in SDS).
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and avoid ignition sources due to flammability (flash point: 93°C) .

Advanced Research Questions

Q. How do thermal vs. sonochemical conditions affect the intramolecular cyclization of diethyl malonate derivatives?

  • Methodological Answer : Under thermal conditions, dimethyl α-(3-phenylpropyl)malonate forms bicyclic compound 6 via conventional radical pathways. In contrast, sonication promotes "sonochemical switching," yielding linear products 7–9 through altered radical recombination kinetics. This divergence highlights the role of ultrasonic cavitation in modulating reaction pathways (Table 1) .

Table 1 : Comparison of Thermal vs. Sonochemical Outcomes

ConditionMajor ProductYield (%)Mechanism
Thermal (80°C)Bicyclic 6 85Radical recombination
Sonication (40°C)Linear 7–9 60–70Cavitation-induced pathway switching

Q. How can contradictory data on crystallization behavior be resolved for malonate derivatives under varying ammonium-to-sulfate ratios?

  • Methodological Answer : Contradictions in nucleation rates arise from competing ion interactions. At high ammonium-to-sulfate ratios (>2:1), ammonium ions disrupt hydrogen bonding, delaying crystallization. Adjusting pH (5–7) and using dynamic light scattering (DLS) to monitor particle size distribution can standardize crystallization protocols. Conflicting reports often stem from unaccounted humidity variations during experiments .

Q. How does symmetrical substitution on the malonate core influence photophysical properties?

  • Methodological Answer : Symmetrical substitution (e.g., diethyl sinapate) enhances planarity and π-conjugation, red-shifting UV-Vis absorption (λ_max ≈ 320 nm vs. 280 nm for asymmetric analogs). X-ray crystallography (e.g., P21/n space group, β = 98.8°) confirms reduced steric hindrance, which improves fluorescence quantum yields by 20–30% in polar solvents .

Q. What advanced spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :
  • NMR : ¹H NMR shows characteristic doublets for the 3,5-dimethylphenyl group (δ 6.8–7.2 ppm) and ethyl ester protons (δ 1.2–4.3 ppm).
  • HRMS : ESI-TOF confirms molecular ion [M+Na]⁺ with <1 ppm error (e.g., C₃₇H₃₆N₂NaO₆: Calc. 627.2471, Found 627.2462).
  • XRD : Monoclinic crystal packing (a = 10.854 Å, c = 22.899 Å) validates steric effects of substituents .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the oxidative stability of diethyl malonate derivatives?

  • Methodological Answer : Discrepancies arise from oxidant choice. Mn(III) acetate favors aryl radical intermediates (stable under argon), while cerium ammonium nitrate (CAN) generates nitrate esters (e.g., 11 ) that decompose at >60°C. Purging oxygen and using ESR spectroscopy to track radical lifetimes can reconcile stability data .

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